2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor of various enzymes and receptors, making it a valuable target for drug development.
Mechanism of Action
Target of Action
The primary targets of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the phosphorylation of tyrosine residues in proteins, thereby affecting the signaling pathways that these kinases are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its inhibition of various tyrosine kinases . These include the Src tyrosine kinase pathway, EGFR kinase pathway, Wee1 kinase pathway, cyclin-dependent kinase (CDK4) pathway, and DYRK1B and DYRK1A pathways . The downstream effects of these pathway inhibitions can lead to a decrease in cell proliferation and an increase in cell apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is due to the compound’s inhibition of various tyrosine kinases, which play key roles in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride typically involves the condensation of pyrimidine-5-carbaldehydes through reactions such as the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation and the use of specific solvents and catalysts, like DMF and iodine, have been employed to expedite the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cyanomethyltriphenylphosphonium chloride for the initial condensation and iodine as a catalyst for cyclization .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-D]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry: As an inhibitor of tyrosine kinases, it has shown promise in the development of antitumor drugs.
Antimicrobial Activity: The compound has demonstrated broad-spectrum antibacterial and antifungal activities.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-D]pyrimidines, such as:
2-Amino-substituted Pyrido[2,3-D]pyrimidin-7-ones: Known for their inhibitory activity against various kinases.
4,7-Diamino-substituted Pyrido[2,3-D]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
Uniqueness
What sets 2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride apart is its specific substitution pattern, which imparts unique biological activities and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
2-chloro-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H,9,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDQHZIZCKOJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126728-21-0 |
Source
|
Record name | Pyrido[2,3-d]pyrimidin-4(3H)-one, 2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126728-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.